![molecular formula C20H20N2 B411891 4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B411891.png)
4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The preparation of 4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene can be achieved through several synthetic routes. One method involves the transition-metal-free strategy described by Trofimov’s research group, which includes three steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by Cs₂CO₃/DMSO of the prepared propargylic derivatives to reach the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines .
Chemical Reactions Analysis
4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various bioactive molecules.
Biology: The compound exhibits significant antimicrobial, antiviral, and antifungal activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Its antitumor and kinase inhibitory properties are of particular interest in cancer research and drug development.
Mechanism of Action
The exact mechanism of action of 4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is not fully understood. it is known to interact with various molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial properties indicate potential interactions with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
8-benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione: This derivative is synthesized from the reaction of (Z)-1-aryl-3-(2-aryl-2-oxoethylidene)piperazin-2-ones and oxalyl chloride.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C20H20N2/c1-4-16-6-8-17(9-7-16)18-13-21-11-12-22-14(2)5-10-19(22)20(21)15(18)3/h5-13H,4H2,1-3H3 |
InChI Key |
SVPVTYUGAPGHRD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CN3C=CN4C(=CC=C4C3=C2C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=CN4C(=CC=C4C3=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


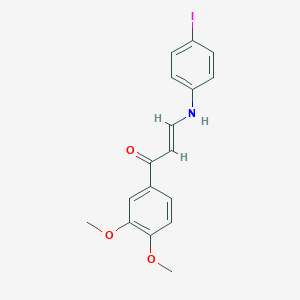
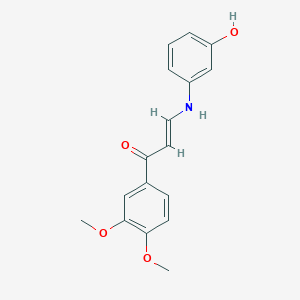
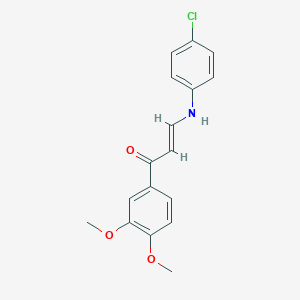
![3-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411812.png)
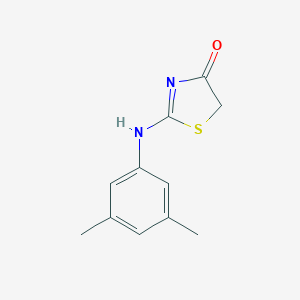
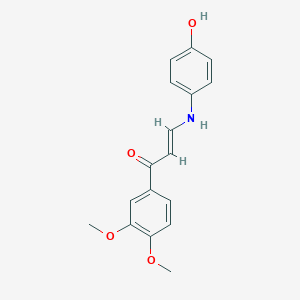

![2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B411817.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B411819.png)
![4-{[4-(Cyanomethyl)anilino]carbonyl}phenyl acetate](/img/structure/B411821.png)
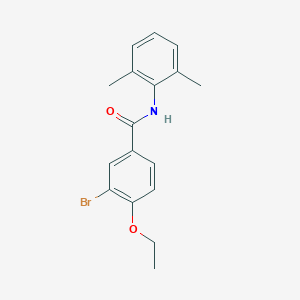
![5-[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]-3-cyclohexyl-1,2,4-oxadiazole](/img/structure/B411824.png)
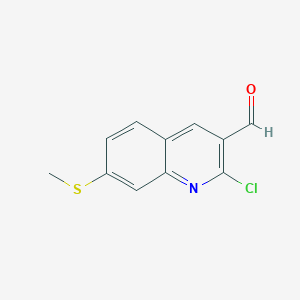
![6-[(Dibutylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B411831.png)
